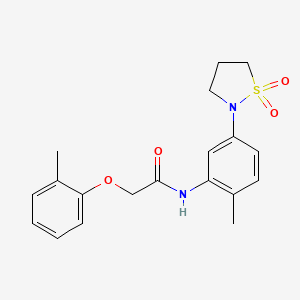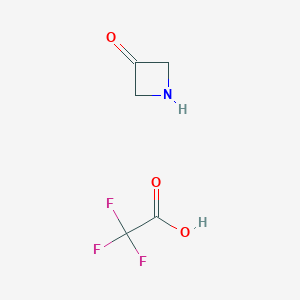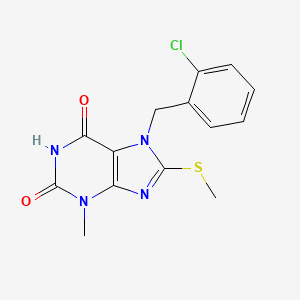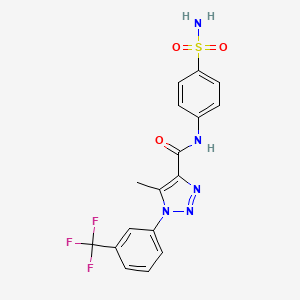![molecular formula C11H6Cl2F3N B2738205 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259175-24-1](/img/structure/B2738205.png)
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” is a hydrazine derivative . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt then condenses with ethyl acetoacetate and undergoes cyclization to produce the final product .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfonyl, and amino groups, respectively .Chemical Reactions Analysis
“this compound” can react with α, β -unsaturated aldehydes in acid medium . It can also react with several α, β -unsaturated carboxyl compounds .Wissenschaftliche Forschungsanwendungen
Electronic Intercommunication in Ferrocenyl Pyrroles
Research by Hildebrandt, Schaarschmidt, and Lang (2011) on ferrocenyl pyrroles, specifically the electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, highlights the novel synthesis and electronic properties of these compounds. The study delves into the electronic and structural characteristics, demonstrating significant electron delocalization within the pyrrole core and exhibiting unique electrochemical properties through reversible electron transfer processes. This research contributes to the understanding of electron intercommunication within pyrrole derivatives and their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Photoluminescent Conjugated Polymers
The work by Beyerlein and Tieke (2000) introduces photoluminescent conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, revealing their synthesis, solubility, and photoluminescence. These polymers' optical properties and stability make them suitable for electronic applications, showcasing the versatility of pyrrole derivatives in the development of advanced materials (Beyerlein & Tieke, 2000).
Fluorination of Pyrroles
Troegel and Lindel's (2012) study on the microwave-assisted fluorination of acylpyrroles, including the synthesis of fluorinated pyrrole derivatives like fluorohymenidin, highlights the methodological advancements in the functionalization of pyrrole compounds. This approach opens new pathways for synthesizing fluorinated derivatives, which could have implications in medicinal chemistry and material science (Troegel & Lindel, 2012).
Conducting Copolymers and Electrochromic Properties
The synthesis and characterization of conducting copolymers involving succinic acid bis-(4-pyrrol-1-yl-phenyl) ester by Ertas, Çırpan, and Toppare (2004) explore the electrochemical behavior and electrochromic properties of these materials. The study signifies the potential of pyrrole derivatives in creating conductive polymers with applications in electronic devices and smart windows (Ertas, Çırpan, & Toppare, 2004).
Anion Hosting by Calix[4]pyrrole Derivatives
Research on calix[4]pyrrole derivatives by Danil de Namor and Shehab (2005) demonstrates enhanced hosting capabilities for fluoride anions, providing insight into anion recognition and binding mechanisms. This study contributes to the field of supramolecular chemistry, offering perspectives on designing receptors and sensors for specific anions (Danil de Namor & Shehab, 2005).
Wirkmechanismus
While the exact mechanism of action for “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” is not specified, similar compounds such as Pyriprole and Fipronil, which are pyrazole derivatives bearing trifluoromethyl groups, inhibit γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) resulting in uncontrolled hyperactivity of the central nervous system of fleas and ticks .
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” could involve its use in the synthesis of various heterocyclic compounds . Trifluoromethyl-containing molecules have found considerable utilization in the agrochemical and pharmaceutical industries . For example, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides .
Eigenschaften
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c12-8-5-7(11(14,15)16)6-9(13)10(8)17-3-1-2-4-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDNYMRQWSEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)
![3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738130.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)
![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)
![6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2738140.png)

![5-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2738143.png)

